1-Hydroxy-2-methylcyclopentane-1-carbonitrile
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Overview
Description
1-Hydroxy-2-methylcyclopentane-1-carbonitrile is an organic compound with the molecular formula C7H11NO. It is a cyclopentane derivative featuring a hydroxyl group, a methyl group, and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopentanone with hydroxylamine hydrochloride to form the oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a base such as sodium hydroxide and an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-Methylcyclopentanone or 2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-Hydroxy-2-methylcyclopentane-1-amine.
Substitution: 1-Halo-2-methylcyclopentane-1-carbonitrile.
Scientific Research Applications
1-Hydroxy-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-methylcyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and nitrile groups play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: An organic compound with a similar structure but different functional groups.
2-Oxocyclopentane-1-carbonitrile: Another cyclopentane derivative with a nitrile group but lacking the hydroxyl group.
Uniqueness: 1-Hydroxy-2-methylcyclopentane-1-carbonitrile is unique due to the presence of both a hydroxyl and a nitrile group on the cyclopentane ring.
Properties
CAS No. |
5732-75-2 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-hydroxy-2-methylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-4H2,1H3 |
InChI Key |
YIBMTUNZXDLNOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(C#N)O |
Origin of Product |
United States |
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